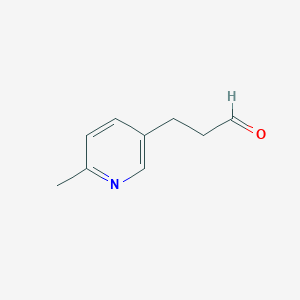
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride
Overview
Description
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine
Mechanism of Action
Target of Action
It is known that piperidine derivatives have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents . These diverse applications suggest that the compound interacts with multiple targets, each playing a significant role in its mechanism of action.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives act as inhibitors or agonists of specific receptors, altering the normal function of these receptors and leading to therapeutic effects .
Biochemical Pathways
It is known that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives may affect pathways related to inflammation, pain perception, or cell proliferation .
Pharmacokinetics
It is known that the pharmacokinetics of piperidine derivatives can vary widely, depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level . These effects could include alterations in cell signaling, changes in gene expression, or modulation of cellular processes such as inflammation or cell proliferation .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many drugs . Therefore, it is likely that similar factors could also influence the action of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): A well-known narcotic analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other piperidine derivatives. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-piperidin-4-ylethane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNHVAOZNKIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)





![4-Oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1532860.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B1532862.png)

![1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532866.png)



